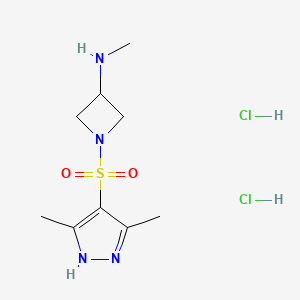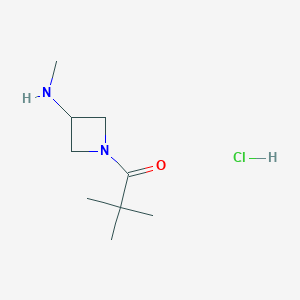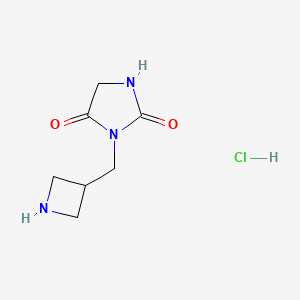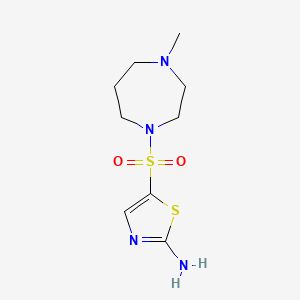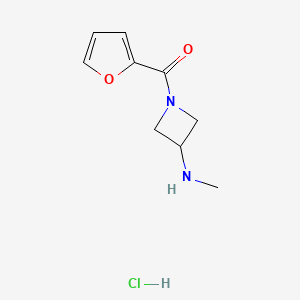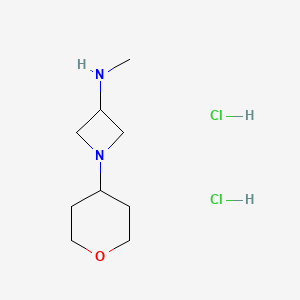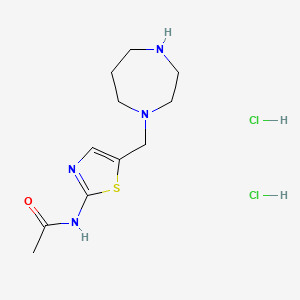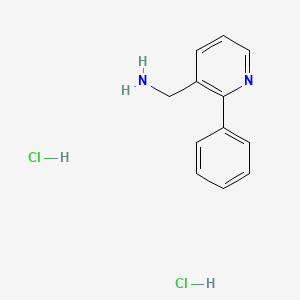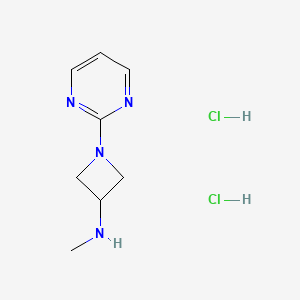
2-(Methoxycarbonyl)-6-methylpyridine-4-boronic acid
説明
2-(Methoxycarbonyl)-6-methylpyridine-4-boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a relatively stable compound, and it is soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of boronic acids and their esters is a well-studied field. Protocols for the functionalizing deboronation of alkyl boronic esters are available, but protodeboronation is not well developed . The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .科学的研究の応用
Multifunctional Compounds Synthesis
Boronic acids, including those related to "2-(Methoxycarbonyl)-6-methylpyridine-4-boronic acid," are valued for their role as synthetic intermediates and building blocks. They have applications in sensing, protein manipulation, therapeutics, biological labeling, and separation processes. The introduction of additional functional groups, such as aminophosphonic acid, into boronic acid structures offers new opportunities for application, including the creation of multifunctional compounds with potential uses across medicine and agriculture (R. Zhang et al., 2017).
Diol and Carbohydrate Recognition
Certain boronic acids have been investigated for their ability to bind to diols, showing comparable affinity to known compounds for catechol dye and fructose binding. This suggests a role for appropriately functionalized electron-deficient boronic acids in the recognition of diols and carbohydrates, which can be critical for biological and chemical sensing applications (Hormuzd R. Mulla et al., 2004).
Organometallic Chemistry and Supramolecular Structures
Boronic acids are also involved in the formation of complex organometallic structures, such as planar chiral ferrocenylboroxines, which demonstrate significant communication between metal moieties due to reversible oxidation events. These structures have implications for materials science, catalysis, and the development of novel supramolecular assemblies (P. Thilagar et al., 2011).
Crystallography and Material Science
The structural analysis of compounds containing "this compound" reveals specific hydrogen-bonding networks, which are crucial for understanding the material properties and potential applications in crystal engineering and the design of functional materials (S. Luliński & J. Serwatowski, 2006).
Chemical Synthesis and Catalysis
These compounds play a role in chemical synthesis, offering pathways for the creation of complex molecules. Their properties as intermediates enable the development of efficient synthetic routes and catalytic processes, which are fundamental in drug development and the production of fine chemicals (T. Horikawa et al., 2001).
作用機序
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . These compounds are only marginally stable in water .
The stability of these compounds in different environments can significantly influence their action, efficacy, and stability. For instance, the susceptibility to hydrolysis of phenylboronic pinacol esters, a type of boronic ester, is known to increase at physiological pH .
特性
IUPAC Name |
(2-methoxycarbonyl-6-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-5-3-6(9(12)13)4-7(10-5)8(11)14-2/h3-4,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFSORCGLDELRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)C(=O)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


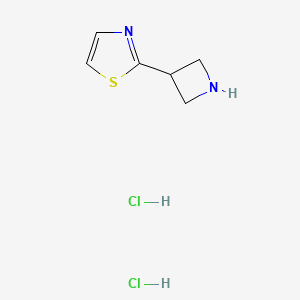

![2-(Azetidin-3-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B1473210.png)
